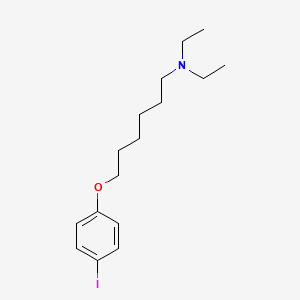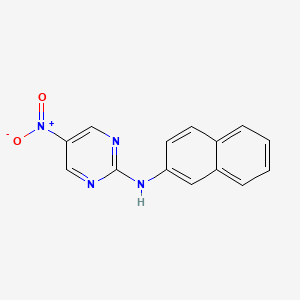![molecular formula C19H22N4O2 B5089388 2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)
2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These are N-heterocyclic compounds that have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Wissenschaftliche Forschungsanwendungen
- Pyrimidines, including our compound, have been studied for their anti-inflammatory properties . They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These effects make them potential candidates for developing anti-inflammatory agents.
- Pyrazolo[1,5-a]pyrimidines (PPs) are small-sized compounds with efficient synthetic approaches and fluorescence properties . Researchers have explored their use in cancer therapy. For instance, they’ve been investigated as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) due to their photophysical properties.
- Molecular modeling studies suggest that pyrimidine derivatives, including 2-pyrazoline compounds, may selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity . This neuroprotective potential could be relevant for disorders like Parkinson’s disease.
- Pyrimidines play a crucial role in the structure of DNA and RNA. Their presence in these nucleic acids underscores their importance in biological processes .
- Detailed structure-activity relationship (SAR) analyses can guide the synthesis of novel pyrimidine analogs with enhanced properties. Researchers can explore modifications to improve efficacy and minimize toxicity .
Anti-Inflammatory Effects
Cancer Therapeutics
Neuroprotective Potential
DNA and RNA Components
Designing Novel Analogues
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This leads to a significant alteration in cell cycle progression, particularly affecting the transition from the G1 phase to the S phase . The downstream effect of this is the induction of apoptosis within cells .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico ADMET studies . These studies have shown suitable pharmacokinetic properties, which have helped in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also revealed significant inhibitory activity against CDK2/cyclin A2 .
Zukünftige Richtungen
The future directions for research on pyrazolo[1,5-a]pyrimidines include the development of new synthetic routes and applications of these compounds . The focus is on improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-10-19(22-8-4-5-9-22)23-18(20-13)12-15(21-23)14-6-7-16(24-2)17(11-14)25-3/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHYOITNBUCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)

amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)